Naltrexone methiodide
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Overview
Description
Naltrexone methiodide is a quaternary ammonium derivative of naltrexone, an opioid receptor antagonist. It is primarily used in scientific research due to its inability to cross the blood-brain barrier, making it useful for studying peripheral opioid receptors without central nervous system effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naltrexone methiodide typically involves the methylation of naltrexone. One common method is the reaction of naltrexone with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like acetone or methanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
Naltrexone methiodide undergoes several types of chemical reactions, including:
Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxyl and ketone functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides and thiolates. Conditions typically involve mild temperatures and polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce this compound derivatives with altered oxidation states .
Scientific Research Applications
Naltrexone methiodide is widely used in scientific research due to its selective action on peripheral opioid receptors. Some key applications include:
Pharmacological Studies: Used to study the role of peripheral opioid receptors in pain modulation and gastrointestinal function.
Drug Development: Serves as a tool to develop new opioid receptor antagonists with peripheral selectivity.
Biological Research: Helps in understanding the peripheral effects of opioids without central nervous system interference.
Mechanism of Action
Naltrexone methiodide acts as an opioid receptor antagonist by binding to mu, kappa, and delta opioid receptors. Its quaternary ammonium structure prevents it from crossing the blood-brain barrier, thus limiting its action to peripheral tissues. By blocking these receptors, it inhibits the effects of endogenous and exogenous opioids, reducing pain and other opioid-mediated effects .
Comparison with Similar Compounds
Similar Compounds
Naltrexone: Unlike naltrexone methiodide, naltrexone can cross the blood-brain barrier and affects both central and peripheral opioid receptors.
Naloxone: Another opioid antagonist that can cross the blood-brain barrier and is used to reverse opioid overdoses.
Methylnaltrexone: Similar to this compound, methylnaltrexone is a quaternary ammonium compound that acts peripherally.
Uniqueness
Naltrexone methiodide’s inability to cross the blood-brain barrier makes it unique among opioid antagonists. This property allows researchers to specifically target peripheral opioid receptors without central nervous system effects, providing a clearer understanding of peripheral opioid mechanisms .
Properties
Molecular Formula |
C21H26INO4 |
---|---|
Molecular Weight |
483.3 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;iodide |
InChI |
InChI=1S/C21H25NO4.HI/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13;/h4-5,12,16,19,25H,2-3,6-11H2,1H3;1H/t16-,19+,20+,21-,22?;/m1./s1 |
InChI Key |
VYZRRRRJXDLIFG-KNLJMPJLSA-N |
Isomeric SMILES |
C[N+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[I-] |
Canonical SMILES |
C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[I-] |
Origin of Product |
United States |
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